molecular formula C13H21N3O6S B10777398 D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH

D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH

Cat. No.: B10777398
M. Wt: 347.39 g/mol
InChI Key: JJJCGQKXGIRXKN-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is designed with specific amino acid sequences and modifications to achieve desired properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH involves standard peptide synthesis techniques. The process typically starts with the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis proceeds through cycles of deprotection and coupling reactions until the desired sequence is achieved .

Industrial Production Methods

Industrial production of this peptide compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH involves its interaction with specific molecular targets. The cysteine residue can form covalent bonds with target proteins, modulating their activity. The vinyl group allows for further functionalization, enabling the peptide to interact with a broader range of targets. These interactions can influence various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-N(1)Cys-D-Gly(vinyl)-OH.H-Aad(1)-OH is unique due to its specific amino acid sequence and the presence of a vinyl group, which allows for additional functionalization. This makes it a versatile tool in research and potential therapeutic applications .

Properties

Molecular Formula

C13H21N3O6S

Molecular Weight

347.39 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2S)-1-[[(1R)-1-carboxyprop-2-enyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-6-oxohexanoic acid

InChI

InChI=1S/C13H21N3O6S/c1-2-8(13(21)22)16-11(18)9(6-23)15-10(17)5-3-4-7(14)12(19)20/h2,7-9,23H,1,3-6,14H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t7-,8+,9+/m0/s1

InChI Key

JJJCGQKXGIRXKN-DJLDLDEBSA-N

Isomeric SMILES

C=C[C@H](C(=O)O)NC(=O)[C@@H](CS)NC(=O)CCC[C@@H](C(=O)O)N

Canonical SMILES

C=CC(C(=O)O)NC(=O)C(CS)NC(=O)CCCC(C(=O)O)N

Origin of Product

United States

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